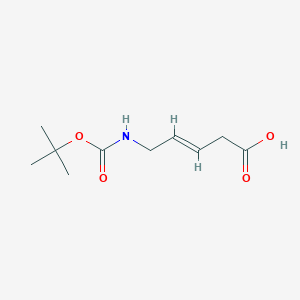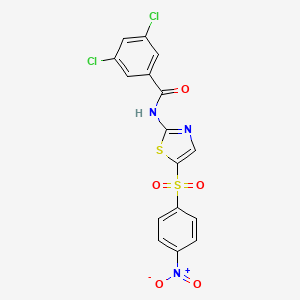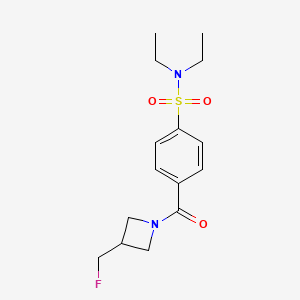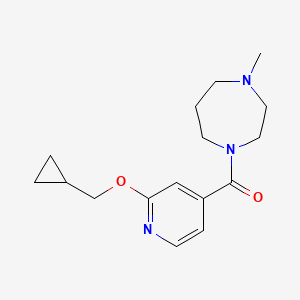
(E)-5-(tert-Butoxycarbonylamino)-3-pentenoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(E)-5-(tert-Butoxycarbonylamino)-3-pentenoic acid” is a compound that involves a tert-butyloxycarbonyl (Boc) protected amino group . The Boc group is a common protecting group used in organic synthesis, particularly for the protection of amines . It’s important to note that care should be taken when using amino acid ionic liquids (AAILs) for organic synthesis because of their multiple reactive groups .
Synthesis Analysis
The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group is stable towards most nucleophiles and bases .Chemical Reactions Analysis
The Boc group can be selectively deprotected from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates by using oxalyl chloride in methanol . The reactions take place under room temperature conditions for 1–4 h with yields up to 90% .Mechanism of Action
The mechanism of action of (E)-5-(tert-Butoxycarbonylamino)-3-pentenoic acid is not well understood. However, it is believed to interact with specific receptors in the body, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to have analgesic properties, and has been used in the synthesis of opioid peptides. It has also been shown to have antimicrobial properties, and has been used in the synthesis of antimicrobial peptides. In addition, it has been shown to have anti-inflammatory properties, and has been used in the synthesis of anti-inflammatory peptides.
Advantages and Limitations for Lab Experiments
The advantages of using (E)-5-(tert-Butoxycarbonylamino)-3-pentenoic acid in lab experiments include its ease of synthesis and its versatility as a building block for the synthesis of peptides and proteins. However, one limitation of using this compound is its relatively high cost compared to other amino acids.
Future Directions
There are several future directions for the use of (E)-5-(tert-Butoxycarbonylamino)-3-pentenoic acid in scientific research. One direction is the synthesis of novel peptides and proteins with specific biological activities. Another direction is the development of new synthetic methods for the preparation of this compound and its derivatives. Additionally, this compound could be used in the development of new drugs for the treatment of various diseases, such as pain, inflammation, and infections.
Conclusion
This compound is a synthetic amino acid that has been widely used in scientific research as a building block for the synthesis of peptides and proteins. It has several biochemical and physiological effects, including analgesic, antimicrobial, and anti-inflammatory properties. Although it has some limitations, its ease of synthesis and versatility make it a valuable tool for scientific research. There are several future directions for the use of this compound in scientific research, including the synthesis of novel peptides and proteins and the development of new drugs for the treatment of various diseases.
Synthesis Methods
The synthesis of (E)-5-(tert-Butoxycarbonylamino)-3-pentenoic acid involves the reaction of tert-butyl carbamate with 2,3-didehydrophenylalanine. The reaction is typically carried out using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then deprotected using trifluoroacetic acid (TFA) to obtain the final product.
Scientific Research Applications
(E)-5-(tert-Butoxycarbonylamino)-3-pentenoic acid has been widely used in scientific research as a building block for the synthesis of peptides and proteins. It has been used in the synthesis of several biologically active peptides, including opioid peptides, neuropeptides, and antimicrobial peptides. It has also been used in the synthesis of cyclic peptides and peptidomimetics.
Safety and Hazards
Properties
IUPAC Name |
(E)-5-[(2-methylpropan-2-yl)oxycarbonylamino]pent-3-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-7-5-4-6-8(12)13/h4-5H,6-7H2,1-3H3,(H,11,14)(H,12,13)/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWSYZZIWHQZJFU-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC=CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC/C=C/CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(benzo[d][1,3]dioxol-5-ylmethyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2830969.png)

![2-((10-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamoyl)phenyl acetate](/img/structure/B2830973.png)
![3-Chloro-6-nitro-benzo[b]thiophene-2-carboxylic acid methyl ester](/img/structure/B2830974.png)
![ethyl 2-(8-(4-ethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2830975.png)


![2-(4-Chlorophenoxy)-1-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)ethanone](/img/structure/B2830980.png)
![N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)quinoline-2-carboxamide](/img/structure/B2830981.png)
![N-1,3-benzodioxol-5-yl-2-[(9-chloro-6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide](/img/structure/B2830982.png)

![8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-[(naphthalen-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2830988.png)


